(E)-propoxy[(pyridin-2-yl)methylidene]amine
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Overview
Description
(E)-propoxy[(pyridin-2-yl)methylidene]amine is an organic compound that belongs to the class of imines It features a pyridine ring substituted with a propoxy group and a methyleneamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-propoxy[(pyridin-2-yl)methylidene]amine typically involves the condensation of pyridine-2-carbaldehyde with propoxyamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-propoxy[(pyridin-2-yl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-propoxy[(pyridin-2-yl)methylidene]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-propoxy[(pyridin-2-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are studied for their medicinal properties.
Uniqueness
(E)-propoxy[(pyridin-2-yl)methylidene]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group and imine functionality differentiate it from other pyridine derivatives, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(Z)-N-propoxy-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H12N2O/c1-2-7-12-11-8-9-5-3-4-6-10-9/h3-6,8H,2,7H2,1H3/b11-8- |
InChI Key |
HNFSIKPTLWPOBD-FLIBITNWSA-N |
Isomeric SMILES |
CCCO/N=C\C1=CC=CC=N1 |
Canonical SMILES |
CCCON=CC1=CC=CC=N1 |
Origin of Product |
United States |
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